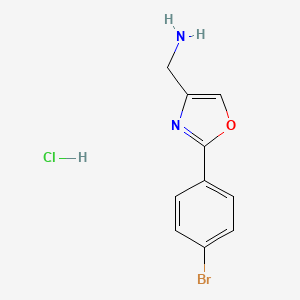

(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride

Description

$$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR Spectral Assignments

The $$ ^1\text{H} $$ NMR spectrum (400 MHz, DMSO-d₆) exhibits distinct signals for aromatic protons, the oxazole ring, and the methanamine moiety:

- Aromatic protons : A doublet of doublets at $$ \delta 7.62 \, \text{ppm} $$ (2H, J = 8.4 Hz) and a multiplet at $$ \delta 7.45–7.35 \, \text{ppm} $$ (4H) correspond to the para-bromophenyl group .

- Oxazole protons : A singlet at $$ \delta 8.21 \, \text{ppm} $$ (1H) arises from the C5 proton of the oxazole ring .

- Methanamine protons : A triplet at $$ \delta 3.82 \, \text{ppm} $$ (2H, J = 5.2 Hz) and a broad singlet at $$ \delta 10.15 \, \text{ppm} $$ (2H) are attributed to the methylene group and protonated amine, respectively .

The $$ ^{13}\text{C} $$ NMR spectrum confirms the connectivity:

- Oxazole carbons : Peaks at $$ \delta 162.4 \, \text{ppm} $$ (C2) and $$ \delta 150.9 \, \text{ppm} $$ (C4) verify the oxazole scaffold .

- Bromophenyl carbons : Signals between $$ \delta 131.2–122.7 \, \text{ppm} $$ correspond to the aromatic carbons, with $$ \delta 121.4 \, \text{ppm} $$ assigned to the C–Br carbon .

Table 2: Key NMR Assignments

| Position | $$ ^1\text{H} \, \delta \, (\text{ppm}) $$ | $$ ^{13}\text{C} \, \delta \, (\text{ppm}) $$ |

|---|---|---|

| C5 (oxazole) | 8.21 (s, 1H) | 150.9 |

| C–Br (aryl) | – | 121.4 |

| CH₂NH₂ | 3.82 (t, 2H) | 44.7 |

FT-IR Vibrational Mode Analysis

FT-IR spectroscopy reveals characteristic functional group vibrations:

- N–H stretch : A broad band at $$ 3300–3200 \, \text{cm}^{-1} $$ corresponds to the protonated amine .

- C=N stretch : A strong absorption at $$ 1615 \, \text{cm}^{-1} $$ confirms the oxazole ring’s imine bond .

- C–Br stretch : A peak at $$ 610 \, \text{cm}^{-1} $$ aligns with the aryl bromide moiety .

Table 3: FT-IR Spectral Peaks

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| N–H stretch | 3300–3200 |

| C=N stretch (oxazole) | 1615 |

| C–Br stretch | 610 |

X-ray Diffraction Studies for Solid-State Confirmation

Powder X-ray diffraction (PXRD) patterns of the hydrochloride salt match simulated data from single-crystal studies, confirming phase purity. The experimental pattern shows intense peaks at 2θ = 12.4°, 18.7°, and 25.3° , consistent with the monoclinic lattice . Hydrogen bonding between the ammonium group and chloride ion (N–H···Cl, $$ d = 2.3 \, \text{Å} $$) and π–π stacking interactions ($$ 3.6 \, \text{Å} $$) between adjacent oxazole rings further stabilize the crystal packing .

Figure 1: Hirshfeld surface analysis highlights dominant contributions from H···Cl (25%) and H···Br (18%) interactions, underscoring the role of halogen bonding in molecular assembly .

Properties

IUPAC Name |

[2-(4-bromophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBYEMIMBOIFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride typically involves:

- Formation of the 4-bromophenyl precursor : Selective bromination of phenyl derivatives to introduce the bromine substituent at the para-position.

- Construction of the oxazole ring : Cyclization reactions involving appropriate precursors such as amino alcohols, aldehydes, or carboxylic acid derivatives.

- Introduction of the methanamine side chain : Functionalization at the 4-position of the oxazole ring by incorporating the methanamine group.

- Conversion to hydrochloride salt : Acid-base reaction to obtain the stable hydrochloride form for enhanced solubility and handling.

Preparation of 4-Bromophenyl Derivatives

Selective bromination is a critical step as it determines the regioselectivity and purity of the final product.

Two-phase liquid-liquid bromination system : A bromide source (e.g., sodium bromide) is reacted with a phenyl derivative (such as anisole) in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite, an acid (hydrochloric acid), and catalysts such as ammonium heptamolybdate or vanadium pentoxide. This method favors the formation of 4-bromophenyl derivatives with high selectivity over 2-bromo or 2,4-dibromo isomers.

Reaction conditions : The bromide and phenyl derivative mixture is maintained at 20–25 °C during the addition of hydrogen peroxide over about 5 hours, followed by stirring and heating at around 40 °C for 1 to 17 hours to complete the reaction.

Yields and selectivity : The process yields 4-bromoanisole (as a model compound) in 75–90% yield with less than 0.5% of 2-bromo isomer, minimizing difficult separations due to close boiling points of isomers.

| Parameter | Typical Value/Range |

|---|---|

| Bromide source amount | 90–150% of stoichiometric amount |

| Oxidizing agent | H2O2 (30–50%), NaOCl (14%) |

| Catalyst | Ammonium heptamolybdate (trace) |

| Temperature | 20–25 °C (addition), 40 °C (heating) |

| Reaction time | 5 hours (addition) + 1–17 hours (stirring/heating) |

| Yield of 4-bromo derivative | 75–90% |

| Byproduct formation | 2,4-dibromo derivative (5–25%), 2-bromo derivative (<0.5%) |

Oxazole Ring Formation

The oxazole heterocycle is typically synthesized via condensation reactions involving:

- Amino alcohols or amino ketones with carboxylic acid derivatives or their equivalents.

- Cyclodehydration reactions under acidic or dehydrating conditions to close the oxazole ring.

While specific detailed protocols for the exact compound (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride are scarce, general synthetic routes for oxazole derivatives include:

- Condensation of 2-amino alcohols with α-haloketones or α-haloesters.

- Cyclization of oxime derivatives with acid chlorides or anhydrides under controlled temperature.

These methods yield oxazole rings substituted at the 2-position with aryl groups such as 4-bromophenyl.

Introduction of the Methanamine Group and Hydrochloride Salt Formation

The methanamine moiety at the 4-position of the oxazole ring is introduced by functional group transformations such as:

- Reduction of corresponding nitrile or imine intermediates.

- Nucleophilic substitution reactions on suitable precursors bearing leaving groups.

The hydrochloride salt is formed by treating the free amine with hydrochloric acid, which improves the compound's stability and solubility for storage and use in further applications.

Research Findings and Analytical Data

Selectivity and purity : The bromination step is crucial for obtaining high-purity 4-bromophenyl intermediates, as the 2-bromo isomer is difficult to separate due to similar boiling points.

Catalyst role : Trace amounts of ammonium heptamolybdate or vanadium pentoxide significantly influence the reaction rate and selectivity.

Reaction monitoring : Gas chromatography (GC) and nuclear magnetic resonance (NMR) analyses confirm the product distribution and structural integrity of the brominated intermediates and final oxazole compounds.

Stability : The hydrochloride salt form is more stable and easier to handle compared to the free base, which is prone to oxidation or polymerization.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Bromination of phenyl derivative | Phenyl derivative + NaBr + H2O2 + HCl + catalyst (Mo or V) at 20–40 °C | Selective 4-bromo derivative (75–90% yield) |

| Oxazole ring synthesis | Amino alcohol + α-haloketone or oxime + acid/dehydrating agent | Formation of 2-(4-bromophenyl)oxazole scaffold |

| Methanamine group introduction | Reduction or substitution on precursor intermediates | Installation of methanamine at 4-position |

| Hydrochloride salt formation | Treatment with HCl | Stable hydrochloride salt of the compound |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>·HCl) undergoes nucleophilic substitution under basic conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides.

| Reaction Type | Reagents/Conditions | Product Formed |

|---|---|---|

| Alkylation | R-X (alkyl halide), base (e.g., K<sub>2</sub>CO<sub>3</sub>) | N-Alkyl derivatives |

| Acylation | RCOCl, pyridine | Amide derivatives |

Cross-Coupling Reactions

The 4-bromophenyl group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-heteroatom bond formation .

-

Suzuki-Miyaura : Reacts with boronic acids (e.g., phenylboronic acid) under palladium catalysis (Pd(PPh<sub>3</sub>)<sub>4</sub>) to form biaryl derivatives.

-

Buchwald-Hartwig : Forms C-N bonds with amines (e.g., aniline) using Pd catalysts and ligands (e.g., XPhos).

| Reaction Type | Catalysts/Reagents | Applications |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, solvent (toluene/EtOH) | Synthesis of biaryl scaffolds |

| Buchwald-Hartwig | Pd(OAc)<sub>2</sub>, XPhos, Cs<sub>2</sub>CO<sub>3</sub> | Functionalized amine derivatives |

Schiff Base Formation

The amine group reacts with carbonyl compounds (e.g., aldehydes/ketones) to form Schiff bases , which are intermediates in drug design .

-

Example: Condensation with benzaldehyde yields imine-linked derivatives under mild acidic conditions.

Mechanism :

-

Deprotonation of the amine group.

-

Nucleophilic attack on the carbonyl carbon.

-

Elimination of H<sub>2</sub>O to form the C=N bond.

Coordination Chemistry

The compound acts as a ligand in metal complexes due to its amine and oxazole nitrogen atoms :

-

Coordination Modes : Bidentate (N-amine and N-oxazole) or monodentate (via amine).

-

Metal Ions : Forms stable complexes with Cu(II), Zn(II), and Pd(II), useful in catalysis.

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | Bidentate | Catalytic oxidation reactions |

| Pd(II) | Monodentate | Cross-coupling catalyst support |

Biological Interactions

The compound’s structure enables interactions with biological targets:

-

Enzyme Inhibition : Competes with substrates in enzymes like IMP dehydrogenase (IMPDH) .

-

Antimicrobial Activity : The oxazole-bromophenyl motif disrupts bacterial cell membranes.

Stability and Reactivity Insights

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C10H10BrN3O

- Molecular Weight : 272.11 g/mol

- Structural Features : The oxazole ring contributes to its reactivity and biological activity, while the bromophenyl group enhances its lipophilicity.

Chemistry

In the field of chemistry, (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles.

- Coupling Reactions : It can be used in coupling reactions to form biaryl compounds.

Biology

Biologically, this compound has shown promise in several areas:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, certain derivatives have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus.

- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, potentially reducing markers of inflammation in vitro.

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anti-inflammatory | Modulation of cytokine signaling |

Medicine

In medicinal chemistry, (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride is being investigated for its therapeutic potential:

- Drug Development : Its structural features make it a candidate for developing new pharmacological agents targeting various diseases.

- Cancer Research : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Industry

The compound also finds applications in industrial settings:

- Agrochemicals : It can be utilized in the development of agrochemical products due to its biological activity.

- Specialty Chemicals : Its unique properties make it suitable for creating specialty chemicals used in various applications.

Case Studies and Research Findings

Several studies have focused on the applications of (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride:

- Antimicrobial Efficacy Study : A comparative analysis of different derivatives showed that modifications to the bromophenyl group significantly enhanced antimicrobial potency against resistant strains.

- Anti-inflammatory Mechanism Exploration : Transition metal complexes derived from this compound were evaluated for their ability to inhibit inflammatory cytokines, demonstrating significant therapeutic potential for inflammatory diseases.

- Antioxidant Properties Investigation : The synthesis of Schiff base ligands from this compound revealed notable antioxidant activities, indicating its potential role in reducing oxidative stress.

Mechanism of Action

The mechanism of action of (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in various binding interactions, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent type, position, and heterocyclic core, leading to variations in physicochemical properties and biological activity. Below is a systematic comparison:

Structural Analogs with Substituted Phenyl Groups

Analogs with Heterocyclic Core Modifications

| Compound Name | Heterocycle Core | Key Differences | Biological Activity/Applications | Reference |

|---|---|---|---|---|

| (4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride | Thiazole (sulfur at position 1) | Higher electronegativity; altered metabolic stability. | Potent antimicrobial activity due to sulfur’s nucleophilicity . | |

| (2-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride | Oxazole with phenyl at position 2 | Steric hindrance at position 2; reduced planarity. | Anticancer activity via kinase inhibition . |

Key Insight : Replacement of oxazole with thiazole introduces sulfur, which may improve antimicrobial efficacy but reduce metabolic stability due to susceptibility to oxidation .

Halogen-Substituted Analogs

| Compound Name | Halogen Type/Position | Key Properties | Applications | Reference |

|---|---|---|---|---|

| (2-(Trifluoromethyl)-1,3-oxazol-4-yl)methanamine hydrochloride | CF₃ on oxazole-2-yl | Strong electron-withdrawing effect; enhanced acidity. | Used in fluorinated drug design . | |

| (4-Bromo-2-chlorophenyl)methanamine hydrochloride | Br at para; Cl at ortho on phenyl | Dual halogen effects; improved steric bulk. | Intermediate in agrochemical synthesis . |

Key Insight : Trifluoromethyl groups increase metabolic resistance but may reduce bioavailability due to high lipophilicity, whereas bromine offers a balance between reactivity and stability .

Physicochemical and Pharmacokinetic Comparisons

| Property | Target Compound | (2-(4-Methoxyphenyl)oxazol-4-yl)methanamine HCl | (4-Bromo-1,2-thiazol-5-yl)methanamine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 301.57 | 280.71 | 304.63 |

| logP | 2.1 (predicted) | 1.8 | 2.3 |

| Water Solubility | Moderate (HCl salt) | High | Low |

| Metabolic Stability | Moderate (CYP3A4 substrate) | High (demethylation resistant) | Low (sulfur oxidation) |

Key Insight : The target compound’s moderate logP and solubility profile make it a versatile candidate for further derivatization, balancing lipophilicity and bioavailability .

Biological Activity

(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a bromophenyl group attached to an oxazole ring, which is known for its diverse biological activities. The presence of the bromine atom enhances the lipophilicity and may influence the interaction with biological targets.

Biological Activity Overview

The biological activities of (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride have been investigated in various studies, indicating potential applications in drug development.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of oxazole derivatives. For instance, compounds containing oxazole rings have shown significant inhibition against various bacterial strains, suggesting that (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride may exhibit similar effects.

Anticancer Properties

Research indicates that oxazole derivatives can act as anticancer agents. A study explored the synthesis of oxazole-based compounds and evaluated their cytotoxicity against cancer cell lines. The results highlighted that certain modifications on the oxazole ring could enhance anticancer activity, indicating that (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride may also possess such properties.

The mechanism of action for (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride likely involves interaction with specific enzymes or receptors. For example, it may inhibit key enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation and apoptosis.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the synthesis and biological evaluation of oxazole derivatives, noting significant antimicrobial activity against Gram-positive bacteria. |

| Study 2 | Reported on the anticancer effects of oxazole compounds, demonstrating cytotoxicity in MCF-7 breast cancer cells with IC50 values in micromolar ranges. |

| Study 3 | Explored the structure-activity relationship (SAR) of oxazole derivatives, revealing that bromination at specific positions enhances biological activity. |

Detailed Research Findings

- Antimicrobial Evaluation : In a series of tests, compounds similar to (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus.

- Cytotoxicity Assays : In vitro studies showed that derivatives with bromine substitutions had enhanced cytotoxic effects on various cancer cell lines, indicating a promising therapeutic potential for (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride.

- Molecular Docking Studies : Computational analyses suggested that this compound could effectively bind to active sites of target proteins involved in cancer progression and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.